molecular formula C15H15N5O2 B2517514 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide CAS No. 2034555-23-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide

Cat. No.: B2517514
CAS No.: 2034555-23-0
M. Wt: 297.318
InChI Key: VUGPDUZTXKAJQT-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 6. A methylene bridge links the triazolopyrazine moiety to a 2-phenylpropanamide group. This structure combines a nitrogen-rich aromatic system with a lipophilic phenylpropanamide side chain, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGPDUZTXKAJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. This can be achieved through the reaction of hydrazine derivatives with pyrazine carboxylic acids under acidic or basic conditions.

    Amidation: The final step involves the coupling of the hydroxylated triazolopyrazine with 2-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled to maximize yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, Cl2

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Modifications

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a common feature among analogs, but substitutions at position 8 and the side chain vary significantly:

Position 8 Substituent Key Structural Features Example Compound Reference
8-Hydroxy Enhances solubility via hydrogen bonding; present in the target compound. N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide
8-Amino Increases reactivity and potential for hydrogen bonding. 8-amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives
8-Chloro Improves metabolic stability but reduces polarity. 8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one derivatives

Side Chain Variations

The amide-linked side chain determines lipophilicity and target interactions:

Side Chain Structure Functional Impact Example Compound Molecular Weight (g/mol) Reference
2-Phenylpropanamide Balanced lipophilicity; potential for π-π interactions. Target compound Not specified
2-(2-Chloro-6-fluorophenyl)acetamide Electron-withdrawing groups may enhance binding to hydrophobic pockets. 2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide 335.72
3-(1H-Indol-3-yl)propanamide Bulky aromatic system; may interfere with metabolic clearance. N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide 336.3
Piperidine/Morpholine-containing amides Increase solubility and steric bulk; modulate receptor affinity. 8-amino-6-(4-(2-hydroxy-3-(piperidin-1-yl)propoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 460.54 (C25H28N6O3)

Compound from :

React 8-hydroxy-triazolopyrazine with 3-(1H-indol-3-yl)propanoyl chloride in the presence of a coupling agent.

Purify via column chromatography (CHCl3/MeOH).

Yield: 65–99%; purity confirmed by 1H-NMR .

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a triazolo-pyrazine core and an amide functional group. The molecular formula is C15H16N6OC_{15}H_{16}N_{6}O with a molecular weight of approximately 284.33 g/mol. The presence of the hydroxy group on the triazole ring enhances its solubility and reactivity, potentially influencing its biological activity.

1. Neurokinin-3 Receptor Antagonism

One of the primary biological activities associated with this compound is its role as a selective antagonist of the neurokinin-3 (NK-3) receptor. The NK-3 receptor is implicated in various physiological processes, including pain perception and reproductive functions. Antagonism of this receptor has been linked to potential therapeutic effects in conditions such as anxiety and depression. Research suggests that compounds with similar structures may inhibit human renin, indicating a broader spectrum of biological activity that could be explored further.

2. Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the antiproliferative activity of synthesized triazolo derivatives has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The highest activity was observed in certain derivatives that share structural similarities with this compound .

Compound Target Cancer Cell Line Activity
This compoundBreast CancerModerate to High
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amineColon CancerHigh
6-tert-butyl-4H-[1,2,4]triazin-5-oneLung CancerModerate

3. Anti-inflammatory Properties

In addition to its anticancer effects, compounds in the triazole family have shown promising anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific mechanisms often involve modulation of signaling pathways related to inflammation.

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of various triazole derivatives against cancer cell lines, this compound exhibited notable cytotoxic effects against breast cancer cells. The study utilized MTT assays to determine cell viability and found that the compound inhibited cell growth significantly at concentrations above 10 µM .

Case Study 2: Neurokinin Receptor Modulation

Another investigation focused on the compound's interaction with NK-3 receptors. Using radiolabeled binding assays on human cell lines expressing NK-3 receptors, it was determined that this compound effectively blocked receptor activation at nanomolar concentrations. This suggests potential use in treating anxiety disorders through modulation of neurokinin signaling pathways.

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